Carbonic acid, diphenylmethyl phenyl ester
Description
Structure and Synthesis Carbonic acid, diphenylmethyl phenyl ester is an unsymmetrical carbonate ester featuring a diphenylmethyl (DPM) group and a phenyl substituent. Its synthesis typically involves the use of diphenylmethanol or diphenyldiazomethane under acidic conditions to protect carboxylic acids or create intermediates for pharmaceuticals . The compound’s steric bulk and aromaticity make it a stable intermediate in multi-step organic syntheses, particularly in antibiotic and bioactive molecule production .
Applications
This ester is widely utilized as a protecting group in peptide and glycan synthesis due to its resistance to basic conditions and compatibility with subsequent functional group transformations. For example, it serves as a key intermediate in the synthesis of tripropeptin C derivatives and palaic acid analogs, where selective deprotection with trifluoroacetic acid (TFA) enables precise structural modifications .
Properties
CAS No. |
38279-20-8 |
|---|---|
Molecular Formula |
C20H16O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
benzhydryl phenyl carbonate |
InChI |
InChI=1S/C20H16O3/c21-20(22-18-14-8-3-9-15-18)23-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H |
InChI Key |
WGGLZAMARBZMKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview:
- Reactants : Carbonic acid, diphenylmethyl alcohol, and phenol.
- Catalysts : Acidic or basic catalysts such as sulfuric acid or alkali metal hydroxides.
- Conditions : Elevated temperature (typically 80–120°C) and removal of water formed during the reaction to drive equilibrium toward ester formation.
Reaction Equation:
$$
\text{H}2\text{CO}3 + \text{C}6\text{H}5\text{CH(C}6\text{H}5)2 + \text{C}6\text{H}5\text{OH} \rightarrow \text{C}6\text{H}5\text{CH(C}6\text{H}5)2\text{OCOOC}6\text{H}5 + \text{H}_2\text{O}
$$
Transesterification Methods
Transesterification is another widely used method for synthesizing carbonate esters, including this compound. This process involves the exchange of ester groups between compounds.
A) Using Dimethyl Carbonate
Dimethyl carbonate can be transesterified with diphenylmethyl alcohol and phenol to produce the desired compound.
- Reactants : Dimethyl carbonate, diphenylmethyl alcohol, and phenol.
- Catalysts : Metal-based catalysts such as tin or gallium oxides.
- Conditions : Moderate temperature (60–90°C) and vacuum to remove methanol by-product.
Reaction Equation:
$$
\text{CH}3\text{OCOOCH}3 + \text{C}6\text{H}5\text{CH(C}6\text{H}5)2 + \text{C}6\text{H}5\text{OH} \rightarrow \text{C}6\text{H}5\text{CH(C}6\text{H}5)2\text{OCOOC}6\text{H}5 + 2 \text{CH}_3\text{OH}
$$
B) Using Phenyl Acetate
Phenyl acetate can also undergo transesterification with a carbonic diester compound in the presence of specific catalysts like 1,4-diazabicyclo[2.2.2]octane.
Catalytic Approaches
Catalysts play a crucial role in improving the efficiency and selectivity of these reactions. Some commonly used catalysts include:
- Acidic Catalysts : Sulfuric acid or hydrochloric acid.
- Basic Catalysts : Sodium hydroxide or potassium carbonate.
- Metal Oxides : Tin oxide (SnO) and gallium oxide (Ga₂O₃).
- Organic Catalysts : 1,4-diazabicyclo[2.2.2]octane.
These catalysts facilitate the removal of by-products such as water or methanol, ensuring higher yields.
Environmental Considerations
Modern synthetic approaches emphasize minimizing environmental impact by avoiding toxic reagents like phosgene. For example:
- Oxidative carbonylation using CO avoids phosgene.
- Use of recyclable catalysts reduces waste generation.
Data Table: Comparison of Preparation Methods
| Method | Reactants | Catalyst | Conditions | By-products | Advantages |
|---|---|---|---|---|---|
| Esterification | Carbonic acid, alcohols | Acid/base catalysts | High temperature | Water | Simple process |
| Transesterification (DMC) | Dimethyl carbonate, alcohols | Metal oxides | Moderate temperature | Methanol | High selectivity |
| Transesterification (Phenyl Acetate) | Phenyl acetate, diesters | Organic catalyst (DABCO) | Moderate temperature | Minimal | Environmentally friendly |
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, diphenylmethyl phenyl ester, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base to yield carbonic acid, diphenylmethanol, and phenol.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of diphenylmethanol and phenol.
Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Carbonic acid, diphenylmethanol, phenol.
Reduction: Diphenylmethanol, phenol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Carbonic acid, diphenylmethyl phenyl ester, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which carbonic acid, diphenylmethyl phenyl ester, exerts its effects involves the interaction of its ester group with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of carbonic acid, diphenylmethanol, and phenol. In reduction reactions, the ester bond is reduced by the transfer of hydride ions from the reducing agent, resulting in the formation of diphenylmethanol and phenol.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Carbonic Acid Esters
Structural and Functional Differences
- Steric Effects : The diphenylmethyl group in the target compound provides significant steric hindrance, slowing nucleophilic substitution compared to less bulky analogs like phenyl propyl carbonate. This bulkiness is advantageous in multi-step syntheses requiring selective reactivity .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 4-methylphenyl 4-nitrophenyl ester) increase electrophilicity, making these esters more reactive toward nucleophiles. In contrast, the diphenylmethyl group’s aromaticity stabilizes the ester via resonance, reducing hydrolysis rates .
- Applications : While diphenyl carbonate is industrially pivotal for polycarbonate polymers, the diphenylmethyl phenyl ester is niche, serving as a transient protecting group. PC[70]BM’s fullerene core enables photovoltaic applications, a role distinct from other esters .
Stability and Reactivity
- Acid Sensitivity : The DPM ester is cleaved by strong acids like TFA, whereas t-butyl esters require milder acidic conditions for deprotection .
- Thermal Stability : Aryl-substituted esters (e.g., diphenyl carbonate) exhibit higher thermal stability than alkyl variants due to aromatic conjugation, a critical factor in polymer manufacturing .
Biological Activity
Carbonic acid, diphenylmethyl phenyl ester, also known as diphenylmethyl carbonate, is an organic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : Approximately 304.345 g/mol
- Structural Characteristics : The compound features a carbonic acid moiety linked to a diphenylmethyl group and a phenyl group, contributing to its unique chemical reactivity and potential applications in various fields.
Biological Activities
Research indicates that this compound exhibits several biological activities, notably antimicrobial and antioxidant properties. These activities make it a candidate for therapeutic applications.
Antimicrobial Activity
Studies have shown that this compound can inhibit the growth of various pathogens. The mechanism involves the formation of stable complexes with microbial targets, leading to disruption of cellular processes. For example:
- Pathogens Tested :
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Escherichia coli
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer.
The biological activity of this compound primarily occurs through hydrolysis and reduction reactions. Its ester group can interact with nucleophiles, facilitating the formation of biologically relevant compounds.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against common bacterial strains. The compound was tested in varying concentrations, showing an IC value indicative of its potency.
| Pathogen | IC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 20 |
| Escherichia coli | 25 |
Study 2: Antioxidant Activity
In another study focusing on its antioxidant capabilities, this compound was evaluated using DPPH radical scavenging assays. The results indicated a strong correlation between concentration and scavenging activity.
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 85 |
Applications
The potential applications of this compound span across various fields:
- Pharmaceuticals : As a candidate for drug delivery systems due to its ability to form stable complexes.
- Cosmetics : Utilized for its pleasant aroma and antioxidant properties.
- Agriculture : Investigated for use as an antimicrobial agent in crop protection.
Q & A
Q. What are the established synthetic routes for preparing carbonic acid, diphenylmethyl phenyl ester, and what are their key reaction conditions?
The compound is typically synthesized via esterification or transesterification reactions. For example, diphenylmethyl esters can be formed using diarylcarbodiimides (e.g., Ph₂CN₂) in acetone at 0°C, followed by warming to 20°C for 4 hours, yielding ~70% . Acid catalysts (e.g., H₂SO₄) or base-mediated conditions (e.g., NaHCO₃) are common, with purification via recrystallization from ethanol or chromatography. Ensure anhydrous conditions to prevent hydrolysis of the ester group .
Q. How can the purity and structural integrity of this compound be confirmed using spectroscopic methods?
Use a combination of ¹H/¹³C NMR to identify aromatic protons (δ 7.2–7.5 ppm) and ester carbonyl signals (δ ~165–170 ppm). FT-IR should show C=O stretching at ~1740 cm⁻¹. HPLC (C18 column, acetonitrile/water gradient) or GC-MS (electron ionization) can assess purity, with comparison to reference spectra from databases like NIST .
Q. What solvents and storage conditions are optimal for maintaining stability?
The ester is stable in anhydrous, aprotic solvents (e.g., THF, DCM) but hydrolyzes in acidic or basic aqueous media. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation or moisture ingress .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a protecting group for carboxylic acids in peptide synthesis, avoiding hydrogenolysis catalyst poisoning. It is also a precursor for polymer synthesis (e.g., polycarbonates) and intermediates in pharmaceutical agents (e.g., cephalosporin derivatives) .
Advanced Research Questions
Q. How can competing side reactions (e.g., transesterification or oxidation) be minimized during synthesis?
Optimize stoichiometry (excess phenol derivative), use low temperatures (0–5°C), and employ radical inhibitors (e.g., BHT) to suppress oxidation. Catalytic DMAP or pyridine enhances selectivity in transesterification .
Q. What mechanistic insights explain its acid-catalyzed hydrolysis, and how do substituents on the phenyl rings influence reaction rates?
Hydrolysis proceeds via a tetrahedral intermediate, with rate dependence on the electronic effects of substituents. Electron-withdrawing groups (e.g., –NO₂) on the phenyl rings accelerate hydrolysis by stabilizing the transition state, while electron-donating groups (e.g., –OCH₃) decelerate it. Kinetic studies using UV-Vis or HPLC can quantify these effects .
Q. How can contradictory literature data on thermal stability be resolved?
Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air). Discrepancies often arise from impurities (e.g., residual acids) or measurement conditions. Compare decomposition onset temperatures with purity-adjusted samples (≥99% by HPLC) .
Q. What strategies improve yield in large-scale syntheses while maintaining regioselectivity?
Use flow chemistry for precise temperature control and continuous removal of water (via Dean-Stark trap). Catalyst screening (e.g., ZrO₂ or enzyme-based systems) enhances regioselectivity in poly-substituted ester formations .
Q. How does this ester compare to tert-butyl or benzyl esters in terms of deprotection efficiency under mild conditions?
Diphenylmethyl esters require stronger acids (e.g., TFA in DCM) for cleavage compared to tert-butyl esters (HCl/dioxane). However, they are more stable than benzyl esters under hydrogenolysis conditions. Comparative studies using model peptides can benchmark deprotection kinetics .
Q. What analytical methods are critical for identifying degradation products during long-term storage?
Combine LC-MS/MS to detect hydrolyzed products (e.g., diphenylmethanol) and XRD to monitor crystallinity changes. Accelerated stability studies (40°C/75% RH) under ICH guidelines provide degradation pathways .
Data Contradiction and Reproducibility
Q. How can researchers reconcile conflicting reports on its solubility in polar aprotic solvents?
Solubility varies with crystallinity and polymorphic forms. Use hot-stage microscopy to identify polymorphs and DSC to characterize melting points. Pre-dry solvents over molecular sieves and report lot-specific solvent purity .
Q. What experimental documentation is essential for ensuring reproducibility in synthetic protocols?
Include detailed reaction parameters (e.g., ramp rates, stirring speed), raw spectral data, and purity thresholds. Follow Beilstein Journal guidelines: provide ≥5 characterization datasets in the main text and deposit others in supplementary materials .
Methodological Best Practices
Q. How should researchers design kinetic studies to evaluate ester stability under varying pH conditions?
Use buffer solutions (pH 1–13) and monitor hydrolysis via UV-Vis at λ = 240–260 nm (ester carbonyl absorption). Apply pseudo-first-order kinetics and Arrhenius analysis to derive activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
